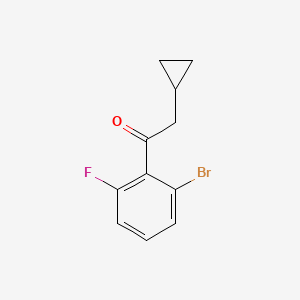

1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone

Description

1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone (CAS: 1601168-98-2) is a brominated and fluorinated aromatic ketone with the molecular formula C₁₁H₁₀BrFO and a molecular weight of 273.03 g/mol . It features a 2-bromo-6-fluorophenyl group attached to a cyclopropylethanone moiety. The compound is commercially available with a purity of 95% and is classified under GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and contact with skin/eyes .

Properties

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-2-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-8-2-1-3-9(13)11(8)10(14)6-7-4-5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXWANMLIUOYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601168-98-2 | |

| Record name | 1-(2-bromo-6-fluorophenyl)-2-cyclopropylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone typically involves organic synthesis techniques. One common method includes the bromination and fluorination of a phenyl ring followed by the introduction of a cyclopropyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions to form larger ring structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Intermediate in Organic Synthesis

1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for chemists. The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the formation of new derivatives with diverse functional groups.

Enzyme Inhibition Studies

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural characteristics may allow it to interact with specific enzymes, providing insights into enzyme mechanisms and potentially leading to the development of therapeutic agents targeting various diseases .

Pharmacological Potential

The compound's unique properties suggest potential applications in medicinal chemistry. Preliminary studies indicate that it may influence cellular processes and enzyme activities, making it a candidate for further exploration in drug development .

Key Intermediate in Drug Synthesis

The compound has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases. Its ability to undergo various transformations allows researchers to create novel drugs with improved efficacy and safety profiles.

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug synthesis:

- Cardiovascular Agents : Research indicates that derivatives of this compound exhibit significant activity against cardiovascular targets.

- Anticancer Agents : Initial findings suggest that modifications to this compound may lead to new anticancer therapies by inhibiting specific tumor-related enzymes .

Development of Specialty Chemicals

In material science, this compound is explored for its potential in developing specialty chemicals. Its unique properties enable the formulation of advanced materials used in coatings, adhesives, and polymers with tailored characteristics.

Applications in Agriculture

The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals such as pesticides and herbicides. Its effectiveness in this domain is attributed to its ability to interact with biological systems at a molecular level.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Studies on enzyme inhibition and cellular processes |

| Pharmaceutical Development | Key intermediate for drugs targeting cardiovascular diseases |

| Material Science | Development of specialty chemicals and advanced materials |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides |

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity towards these targets. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclopropyl vs. Ethyl Groups: The cyclopropyl group in the target compound introduces steric hindrance and conformational rigidity compared to the ethyl group in 1-(2-Bromo-6-fluorophenyl)ethanone. This may influence binding affinity in drug design or stability in synthetic pathways .

- Silane Functionalization : (2-Bromo-6-fluorophenyl)trimethylsilane (SI-8) lacks a ketone but features a silicon-based leaving group, enabling participation in Suzuki-Miyaura couplings or other transition-metal-catalyzed reactions. This contrasts with the ketone’s role as a hydrogen-bond acceptor .

Biological Activity

1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHBrF

- Molecular Weight : 253.1 g/mol

- Structure : The compound features a cyclopropyl group attached to a carbonyl moiety, with a bromine and fluorine substituent on the phenyl ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes involved in key metabolic pathways. Its structural features allow it to bind effectively to the active sites of these enzymes.

- Signal Transduction Modulation : It may influence signaling pathways by interacting with receptors or other proteins, thereby altering cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

Data Table: Biological Activity Summary

Case Studies

-

Anticancer Study :

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation.

-

Enzyme Inhibition :

- Research focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound. It was found to exhibit potent inhibition against CDK2 and CDK9, with Ki values in the low nanomolar range, suggesting its potential as a therapeutic agent in cancer treatment.

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth at concentrations of 20 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromo-6-fluorophenyl)-2-cyclopropylethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized aryl ring or cross-coupling reactions. For example, bromo-fluorinated aryl precursors (e.g., 1-(2-bromo-6-fluorophenyl)ethanone, CAS 928715-37-1 ) can undergo nucleophilic substitution or Friedel-Crafts acylation with cyclopropane derivatives. Reaction conditions such as temperature (e.g., 0–5°C for bromine stability ), solvent polarity (e.g., dichloromethane for acylation), and catalysts (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield. Impurities from incomplete cyclopropane ring formation should be monitored via TLC or HPLC.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding cyclopropane ring conformation?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring’s presence and substituent orientation. The cyclopropane protons typically appear as complex multiplets (δ 0.5–1.5 ppm) due to ring strain. Coupling constants (J ≈ 5–10 Hz) between adjacent protons help distinguish cis/trans configurations. ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H-¹³C HSQC can clarify aryl-cyclopropane connectivity . For advanced cases, NOESY may detect spatial proximity between the cyclopropane and fluorophenyl groups.

Q. What analytical techniques are critical for purity assessment, and how are conflicting LC-MS/HPLC data resolved?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and GC-MS (for volatile byproducts). Discrepancies between LC-MS and HPLC retention times may arise from ion suppression or column degradation. Cross-validate with melting point analysis (if crystalline) and elemental analysis. For halogenated byproducts (e.g., di-brominated analogs), high-resolution mass spectrometry (HRMS) with <5 ppm error is recommended .

Advanced Research Questions

Q. How does the steric and electronic interplay between the bromo-fluorophenyl and cyclopropane groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro substituents activate the aryl ring toward electrophilic substitution but may deactivate it toward Suzuki-Miyaura couplings. Steric hindrance from the cyclopropane group can impede transmetallation steps. Computational studies (DFT, e.g., Gaussian) using B3LYP/6-31G(d) basis sets predict favorable sites for palladium insertion . Experimental optimization of ligands (e.g., SPhos for bulky substrates) and bases (Cs₂CO₃ vs. K₃PO₄) is critical .

Q. What crystallographic challenges arise when determining the single-crystal structure of this compound, and how are they addressed?

- Methodological Answer : Crystallization difficulties are common due to the compound’s oily consistency. Slow vapor diffusion (hexane/ethyl acetate) at 4°C is recommended. For X-ray diffraction, use SHELXL for refinement, focusing on resolving disorder in the cyclopropane ring. The dihedral angles between the cyclopropane and aryl rings (e.g., ~47–64° in analogs ) should be cross-checked with ORTEP-3 for accuracy . Weak C–H⋯F interactions may require high-resolution data (θ > 25°) to detect .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity in medicinal chemistry applications?

- Methodological Answer : Tools like SwissADME predict logP (~2.5–3.0) and metabolic sites (e.g., cyclopropane ring oxidation). MD simulations (AMBER or GROMACS) model interactions with cytochrome P450 enzymes. Toxicity is assessed via ProTox-II, focusing on hepatotoxicity alerts from bromine and fluorophenyl groups. Experimental validation via microsomal assays (human liver microsomes, NADPH cofactor) is recommended .

Q. What mechanistic insights explain contradictions in reported reaction outcomes for halogen exchange or ring-opening reactions?

- Methodological Answer : Conflicting data may arise from competing SN2 (bromine displacement) vs. radical pathways (cyclopropane ring opening). For example, UV-light initiation promotes radical cleavage of the cyclopropane ring, while polar solvents favor nucleophilic substitution. Monitor intermediates via in-situ IR or ESR spectroscopy. Kinetic studies (Eyring plots) differentiate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.